molecular formula C25H28N2O4S B2824295 3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 898424-48-1

3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2824295
CAS No.: 898424-48-1
M. Wt: 452.57
InChI Key: ZETGQOLKDFEBTO-UHFFFAOYSA-N
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Description

The compound 3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a structurally complex benzamide derivative featuring:

  • A 3,4,5-trimethoxy-substituted benzamide core, contributing electron-rich aromatic character.
  • A tetrahydroisoquinoline moiety, a bicyclic structure common in alkaloids and CNS-targeting molecules.
  • A thiophene-ethyl linker, introducing sulfur-based π-electron systems and conformational flexibility.

The methoxy groups enhance solubility, while the tetrahydroisoquinoline and thiophene moieties may facilitate receptor interactions .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-29-21-13-19(14-22(30-2)24(21)31-3)25(28)26-15-20(23-9-6-12-32-23)27-11-10-17-7-4-5-8-18(17)16-27/h4-9,12-14,20H,10-11,15-16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETGQOLKDFEBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the thiophene ring: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling.

    Attachment of the trimethoxybenzamide group: This can be done through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below contrasts the target compound with structurally related benzamide derivatives and heterocyclic analogs:

Compound Name Key Structural Features Functional Groups Spectral Signatures (IR/NMR) Applications/Properties
Target Compound 3,4,5-Trimethoxybenzamide, tetrahydroisoquinoline, thiophene-ethyl linker Methoxy, amide, tertiary amine, thiophene IR: ~2830–2960 cm⁻¹ (C-O stretch of OCH3), ~1650 cm⁻¹ (amide C=O); NMR: δ 3.7–3.9 ppm (OCH3) Research compound (hypothetical CNS activity)
Diflufenican 2,4-Difluorophenyl, trifluoromethylphenoxy-pyridinecarboxamide Amide, fluorine substituents, pyridine IR: ~1680 cm⁻¹ (amide C=O), ~1240 cm⁻¹ (C-F); NMR: δ 7.0–8.5 ppm (aromatic protons) Herbicide (lipid synthesis inhibition)
1,2,4-Triazole Derivatives [7–9] Sulfonylphenyl, difluorophenyl, 1,2,4-triazole-thione Triazole, sulfonyl, C=S, NH IR: ~1247–1255 cm⁻¹ (C=S), ~3278–3414 cm⁻¹ (NH); NMR: δ 10–12 ppm (NH) Antimicrobial/anticancer research candidates
Pyroquilon 1,2,5,6-Tetrahydro-4H-pyrrolo[3.2.1-ij]quinolin-4-one Pyrroloquinoline ketone IR: ~1700 cm⁻¹ (C=O); NMR: δ 2.5–3.5 ppm (cyclic amine protons) Antifungal agent (rice blast control)

Key Research Findings and Contrasts

Electron-Rich vs. Electron-Deficient Aromatic Systems
  • The target compound's 3,4,5-trimethoxybenzamide core is electron-rich, enhancing hydrogen-bonding capacity and solubility. In contrast, diflufenican’s halogenated aryl groups (2,4-difluorophenyl, trifluoromethylphenoxy) increase lipophilicity, favoring membrane penetration in herbicidal applications .
  • 1,2,4-triazole derivatives (e.g., compounds [7–9]) feature electron-deficient sulfonyl and C=S groups, which may enhance interactions with metal ions or thiol-containing enzymes .
Heterocyclic Moieties and Bioactivity
  • This contrasts with pyroquilon, a pyrroloquinoline antifungal agent, where the ketone and fused ring system disrupt fungal melanin biosynthesis .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The compound is typically synthesized via nucleophilic substitution and condensation reactions. Critical steps include:

  • Formation of the tetrahydroisoquinoline moiety through cyclization of phenethylamine derivatives under acidic conditions .
  • Coupling of the thiophene-2-ethyl group using Gewald reaction analogs or thiophene carbaldehyde intermediates .
  • Final benzamide formation via amide bond coupling between 3,4,5-trimethoxybenzoic acid derivatives and the amine-functionalized intermediate . Key Reaction Conditions :
StepSolventCatalystTemperatureYield (%)
Tetrahydroisoquinoline synthesisEthanol/Glacial AcOHNoneReflux60–75
Thiophene coupling1,4-DioxaneAcetic acidRT to 80°C45–65
Amide bond formationDCM/DMFEDC/HOBt0–25°C70–85

Q. What purification and characterization techniques are essential for ensuring compound integrity?

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water mixtures) are standard .
  • Characterization :
  • NMR (1H/13C): Confirms regiochemistry of methoxy groups and amide bond formation .
  • HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Lowering reaction temperatures during amide coupling reduces racemization (0–5°C) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps .
  • Catalyst Screening : Using HATU instead of EDC/HOBt improves coupling efficiency (yield increase: 10–15%) .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests to confirm target specificity .
  • Metabolic Stability Studies : Assess compound degradation in microsomal preparations to differentiate intrinsic activity vs. pharmacokinetic effects .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions with biological targets, reconciling SAR contradictions .

Q. How do structural modifications influence pharmacological activity?

A structure-activity relationship (SAR) study reveals:

Modification SiteEffect on ActivityMechanism Insight
Methoxy groups (3,4,5-)Increased lipophilicity → Enhanced membrane permeabilityLogP reduction by 0.5–1.0
Thiophene substitutionπ-Stacking with aromatic residues in target enzymesIC50 improvement (2–5 µM)
TetrahydroisoquinolineRigid scaffold enhances binding pocket complementarityΔG binding: −8.5 kcal/mol

Q. What are the compound’s stability profiles under varying storage conditions?

  • Thermal Stability : Degrades >10% at 40°C over 30 days (TGA data) .
  • Photostability : Protect from light; UV exposure causes thiophene ring oxidation .
  • Solution Stability : Store in anhydrous DMSO at −20°C; aqueous buffers (pH 7.4) induce hydrolysis (t1/2: 48 hr) .

Q. How does the compound interact with biological targets at the molecular level?

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., CDK2), confirmed by X-ray crystallography .
  • Receptor Antagonism : Blocks serotonin receptors (5-HT2A) via hydrophobic interactions with transmembrane domains .
  • Proteomic Profiling : SILAC-based assays identify off-target effects on tubulin polymerization .

Methodological Considerations

  • Contradiction Analysis : Use dose-response curves (EC50 vs. IC50) to differentiate cytotoxic vs. target-specific effects .
  • Synthetic Scalability : Pilot-scale reactions (1–5 mmol) require inert atmospheres (N2/Ar) to prevent oxidation of thiophene groups .

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